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Compound of Interest

Compound Name: (S)-BAY 73-6691

Cat. No.: B1449620 Get Quote

An In-depth Technical Guide on (S)-BAY 73-6691: Structure, Properties, and Experimental

Analysis

This technical guide provides a comprehensive overview of (S)-BAY 73-6691, a notable

phosphodiesterase 9 (PDE9) inhibitor. It is intended for researchers, scientists, and

professionals in the field of drug development, offering detailed insights into its chemical

structure, properties, mechanism of action, and relevant experimental protocols.

Core Chemical Structure and Properties
(S)-BAY 73-6691 is the (S)-enantiomer of the potent and selective phosphodiesterase 9A

(PDE9A) inhibitor, BAY 73-6691. The (R)-enantiomer is the more active form, and (S)-BAY 73-
6691 is often utilized as a negative control in research settings to ascertain stereospecific

effects.[1] Both enantiomers are crucial for understanding the specific interactions with the

PDE9A enzyme.

The compound is a pyrazolopyrimidine derivative.[2] Its core structure consists of a

pyrazolo[3,4-d]pyrimidin-4-one backbone, substituted with a 2-chlorophenyl group, an oxo

group, and a (2S)-3,3,3-trifluoro-2-methylpropyl group at respective positions.[2]

Physicochemical and Identification Data
The key chemical identifiers and physicochemical properties of (S)-BAY 73-6691 are

summarized in the table below for easy reference and comparison.
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Property Value Reference(s)

IUPAC Name

1-(2-chlorophenyl)-6-

[(2S)-3,3,3-trifluoro-2-

methylpropyl]-1,5-dihydro-4H-

pyrazolo[3,4-d]pyrimidin-4-one

[3]

CAS Number 794568-91-5 [3][4]

Molecular Formula C₁₅H₁₂ClF₃N₄O [3][5][6]

Molecular Weight 356.73 g/mol [3][5][6]

Appearance Solid powder, Off-white [6][7]

Solubility
Soluble in DMSO (>20 mg/mL)

[6], not in water[7]
[6][7]

Storage Temperature

-20°C for long term (months to

years), 0-4°C for short term

(days to weeks)

[7]

SMILES

C1(C--INVALID-LINK--C(F)

(F)F)=NC(=O)C2C=NN(C3=C

C=CC=C3Cl)C=2N1

[3]

InChI Key
FFPXPXOAFQCNBS-

DEOSSOPVSA-N
[7]

Mechanism of Action and Signaling Pathway
(S)-BAY 73-6691 functions as a selective inhibitor of phosphodiesterase 9A (PDE9A).[8]

PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP),

a crucial second messenger in various cellular signaling pathways.[8][9] By inhibiting PDE9A,

(S)-BAY 73-6691 prevents the degradation of cGMP, leading to its accumulation within the cell.

Elevated cGMP levels subsequently activate downstream signaling cascades, most notably the

nitric oxide (NO)/cGMP-dependent protein kinase (PKG)/CREB pathway.[10][11] This pathway

is integral to neuronal functions, including synaptic plasticity, learning, and memory.[8][10] The

inhibition of PDE9A is therefore being investigated as a potential therapeutic strategy for
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neurodegenerative disorders such as Alzheimer's disease, where enhancing cGMP signaling

could be beneficial.[7][8]
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Caption: PDE9A inhibition by (S)-BAY 73-6691 enhances cGMP signaling.

Experimental Protocols and Applications
(S)-BAY 73-6691, primarily as a control, and its (R)-enantiomer have been characterized

through various in vitro and in vivo experimental models. These studies are crucial for

determining the compound's efficacy, selectivity, and potential therapeutic effects.

In Vitro Cellular Activity Assay
A key experiment to determine the cellular activity of PDE9 inhibitors involves using a specially

engineered reporter cell line.[12] This assay provides a real-time measurement of intracellular

cGMP modulation.

Objective: To assess the ability of (S)-BAY 73-6691 to inhibit intracellular PDE9 activity.

Methodology:
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Cell Line: A Chinese hamster ovary (CHO) cell line is stably transfected to express human

PDE9A, soluble guanylate cyclase (sGC), the cyclic nucleotide-gated cation channel

CNGA2, and the photoprotein aequorin.[12]

Principle: Intracellular cGMP levels are monitored via aequorin luminescence, which is

triggered by Ca²+ influx through the cGMP-sensitive CNGA2 channel.[12]

Procedure:

Cells are treated with a submaximal stimulating concentration of an sGC activator (e.g.,

BAY 58-2667) to induce a baseline level of cGMP production.[12]

Increasing concentrations of (S)-BAY 73-6691 are then added.

The resulting luminescence signal, corresponding to intracellular cGMP accumulation, is

measured.

Expected Outcome: An effective PDE9 inhibitor will potentiate the cGMP signal generated by

the sGC activator, causing a concentration-dependent increase in luminescence and a

leftward shift in the concentration-response curve.[12]
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Caption: Workflow for the cGMP reporter cell line assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1449620?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Model for Neuroprotection
Animal models are essential for evaluating the neuroprotective effects of PDE9 inhibitors in a

physiological context, particularly for conditions like Alzheimer's disease.

Objective: To evaluate the protective effects of (S)-BAY 73-6691 against amyloid-β (Aβ)

peptide-induced oxidative stress and memory impairment in mice.[7]

Methodology:

Animal Model: Mice are subjected to an intracerebroventricular (ICV) injection of Aβ₂₅₋₃₅ to

induce a model of Alzheimer's-like pathology.[7]

Treatment: Following the Aβ injection, mice are treated with (S)-BAY 73-6691 via

intraperitoneal (i.p.) injection, typically once daily for a specified period (e.g., 10 days).[7]

Behavioral Testing: Cognitive function is assessed using standardized tests such as the

Morris water maze or passive avoidance tasks to measure learning and memory.[13]

Biochemical Analysis: After the treatment period, brain tissue (e.g., hippocampus) is

collected to measure markers of oxidative stress, apoptosis, and other relevant biochemical

parameters.[7][13]

Control Groups: The experiment includes sham-operated controls, a vehicle-treated Aβ

group, and multiple dose groups for (S)-BAY 73-6691.
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Caption: Workflow for the in vivo neuroprotection study.

Quantitative Analysis of Inhibitory Activity
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The inhibitory potency of a compound is a critical parameter. For PDE inhibitors, this is typically

expressed as the half-maximal inhibitory concentration (IC₅₀). The (R)-enantiomer of BAY 73-

6691 is significantly more potent than the (S)-enantiomer.

Compound Target IC₅₀ Value Assay Type Reference(s)

(R)-BAY 73-6691 Human PDE9A 22 nM Enzymatic Assay [9]

(S)-BAY 73-6691 Human PDE9A 88 nM Enzymatic Assay [9]

(R)-BAY 73-6691 Murine PDE9 100 nM Enzymatic Assay [12]

Conclusion
(S)-BAY 73-6691 is a selective inhibitor of PDE9A and serves as an important research tool,

particularly as a stereoisomeric control for its more potent (R)-enantiomer. Its ability to

modulate the cGMP signaling pathway underscores the therapeutic potential of PDE9A

inhibition for neurological disorders. The experimental protocols detailed in this guide provide a

framework for the continued investigation of this and similar compounds, facilitating further

advancements in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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